2-Aminop-cresol hydrochloride

説明

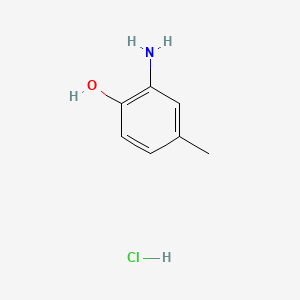

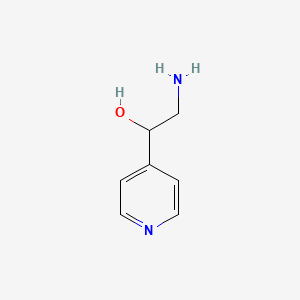

2-Aminop-cresol hydrochloride, also known as 2-aminophenol-6-methyl hydrochloride, is a chemical compound that belongs to the category of aniline derivatives. It is a solid substance at 20 degrees Celsius .

Molecular Structure Analysis

The molecular formula of this compound is C7H9NO·HCl . The molecular structure is based on structures generated from information available in ECHA’s databases .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . Its molecular weight is 159.61 g/mol. More specific physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the available resources .科学的研究の応用

Corrosion Inhibition

6-Amino-m-cresol (ACr), a derivative of 2-Aminop-cresol hydrochloride, has been studied for its inhibitory effect on the corrosion of mild steel in hydrochloric acid. ACr and its Schiff base derivative showed significant inhibition efficiency, suggesting potential applications in materials protection and industrial processes (Keleş et al., 2008).

Chemosensor for Copper Detection

A novel chemosensor using a derivative of this compound has been developed for the visual detection of copper(II) ions in aqueous solutions. This chemosensor is effective under physiological conditions and can be employed in biological cell lines, demonstrating its utility in environmental monitoring and biological research (Chandrasekhar et al., 2012).

Water and Wastewater Analysis

A method utilizing components related to this compound has been developed for the determination of phenols in water and wastewater. This approach is more environmentally friendly and sensitive compared to traditional methods, highlighting its significance in environmental analysis and public health (Rodrigues et al., 2010).

Fenton Oxidation Process

Research involving cresols, closely related to this compound, has explored their destruction by the Fenton oxidation process in wastewater treatment. This study provides insights into efficient cresol degradation, beneficial for industrial waste management and environmental protection (Kavitha & Palanivelu, 2005).

Polymer Research

This compound-related compounds have been investigated in the synthesis and characterization of polymers, such as polyphosphazenes. These studies contribute to the development of biodegradable, biocompatible materials for potential use in drug delivery systems (Shahzady et al., 2019).

Safety and Hazards

作用機序

Target of Action

2-Amino-p-cresol Hydrochloride, also known as 2-amino-4-methylphenol Hydrochloride or 2-Aminop-cresol hydrochloride, is a derivative of cresol . Cresols are used as bactericides, pesticides, and disinfectants . They are also used in the synthesis of various other compounds and materials, including plastics, pesticides, pharmaceuticals, disinfectants, and dyes .

Mode of Action

Cresols, in general, are known to exert their bactericidal and pesticidal effects by disrupting the cell membrane, leading to leakage of cell contents and eventual cell death .

Pharmacokinetics

Cresols are known to be absorbed across the respiratory and gastrointestinal tract and through the intact skin . They are mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine . Cresols are also excreted in the bile, but most undergo enterohepatic circulation .

Result of Action

Based on the properties of cresols, it can be inferred that this compound may cause disruption of cell membranes, leading to cell death .

Action Environment

The action of 2-Amino-p-cresol Hydrochloride may be influenced by various environmental factors. For instance, it may be sensitive to prolonged exposure to air . It is insoluble in water, which could affect its distribution and action in aqueous environments .

生化学分析

Biochemical Properties

2-Aminop-cresol hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are diverse and multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. These interactions can lead to changes in the conformation and activity of the target molecules. For instance, this compound has been shown to bind to DNA, potentially affecting gene expression by altering the accessibility of transcription factors to their target sites. Additionally, it can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods. Prolonged exposure to light and air can lead to gradual degradation, resulting in reduced efficacy. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting sustained changes in cellular metabolism and gene expression over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress. At higher doses, it can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact shifts from beneficial to detrimental at specific dosage levels. These findings highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to influence pathways related to oxidative stress and energy metabolism. For example, the compound can modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, thereby affecting the production of ATP and other metabolic intermediates. Additionally, it can alter the levels of metabolites such as NADH and FADH2, further influencing cellular energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be actively transported across cell membranes by transporters such as the organic cation transporter (OCT) family. Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been observed to localize to specific cellular compartments, such as the mitochondria and nucleus. In the mitochondria, it can interact with enzymes involved in oxidative phosphorylation, potentially affecting ATP production. In the nucleus, it can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes. These localization patterns are critical for understanding the compound’s overall impact on cellular function .

特性

IUPAC Name |

2-amino-4-methylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.ClH/c1-5-2-3-7(9)6(8)4-5;/h2-4,9H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMUKGFYWNOPAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183916 | |

| Record name | 2-Aminop-cresol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2977-71-1 | |

| Record name | Phenol, 2-amino-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2977-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminop-cresol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002977711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminop-cresol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminop-cresol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274048.png)

![N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline](/img/structure/B1274061.png)

![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1274064.png)